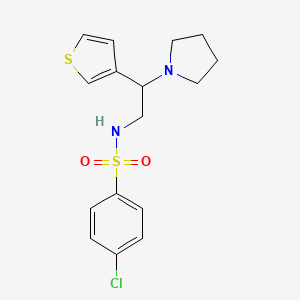

4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a central sulfonamide group (-SO₂NH-) linking a 4-chlorophenyl ring to a substituted ethylamine moiety. The ethylamine side chain features a pyrrolidin-1-yl group and a thiophen-3-yl substituent.

The synthesis of such compounds typically involves sulfonylation reactions between sulfonyl chlorides and amines, as exemplified in , where 4-chloro-benzenesulfonyl chloride reacts with amino-containing intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated precursor.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group on the benzene ring can be substituted with nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibit significant biological activities:

-

Antimicrobial Activity :

- Compounds with similar structures have shown promising results against various bacterial strains, including Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases.

- In vitro studies have demonstrated that derivatives can inhibit growth against both Gram-positive and Gram-negative bacteria, as well as fungi .

-

Anticancer Activity :

- The compound's structural analogs have been evaluated for anticancer properties, showing cytotoxic effects against human cancer cell lines, including breast and colon cancer cells .

- Molecular docking studies suggest that these compounds may bind effectively to cancer-related targets, enhancing their potential as therapeutic agents .

-

Receptor Interaction :

- The compound has been studied for its binding affinity to various receptors, including the P2X7 receptor, which is involved in inflammatory responses and pain signaling. This suggests its potential use in managing pain and inflammation.

Case Studies

Several studies have highlighted the applications of similar compounds:

- Antimicrobial Evaluation :

- Anticancer Research :

- Molecular Docking Studies :

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, such as antibacterial or anti-inflammatory activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares the target compound with structurally related analogs from the evidence:

*Calculated based on molecular formula.

Key Observations:

Sulfonamide vs.

Aromatic Moieties : The thiophen-3-yl group in the target compound and its analogs may enhance π-π stacking interactions, whereas the nitro group in CAS 346692-38-4 introduces electron-withdrawing effects, altering reactivity .

Pharmacological Implications

While pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:

- Sulfonamide Scaffolds: Known for inhibiting carbonic anhydrases, GPCRs, and kinases. The 4-chloro substituent may enhance lipophilicity and membrane permeability .

- Thiophene vs. Benzene Rings : Thiophene’s sulfur atom may participate in hydrogen bonding or metal coordination, influencing target selectivity compared to purely aromatic systems .

Biological Activity

4-Chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16ClN1O2S1

- SMILES Notation : Clc1ccc(cc1)S(=O)(=O)NCC(C2=CSC=C2)N1CCCC1

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of the thiophene and pyrrolidine moieties enhances its binding affinity to these targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have shown cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells, with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Similar Derivative 1 | HeLa | 0.65 |

| Similar Derivative 2 | MCF-7 | 2.41 |

Antimicrobial Activity

Similar compounds have shown promising antimicrobial activity. For example, studies on related sulfonamide compounds indicated their efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Study on Anticancer Activity

A study focused on a series of benzenesulfonamide derivatives demonstrated that modifications to the pyrrolidine ring significantly impacted their anticancer efficacy. The study reported that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways, highlighting the importance of structural features in determining biological activity .

Study on Antimicrobial Properties

Another investigation into related compounds revealed that they effectively inhibited bacterial growth by disrupting cell wall synthesis. This mechanism is crucial for developing new antibiotics amid rising resistance rates .

Properties

IUPAC Name |

4-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2S2/c17-14-3-5-15(6-4-14)23(20,21)18-11-16(13-7-10-22-12-13)19-8-1-2-9-19/h3-7,10,12,16,18H,1-2,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQONDLFNOMFJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.